Stereochemical Purity: trans vs. cis Isomer
The trans-isomer (CAS 1799439-22-7) is defined by its (1R,3R) absolute stereochemistry, with both amino groups positioned on opposite faces of the cyclopentane ring. In contrast, the cis-isomer (CAS 63591-57-1) has a (1R,3S) configuration, placing the amino groups on the same face . This fundamental spatial difference means the two diastereomers are not interchangeable in asymmetric synthesis or chiral ligand design. Research demonstrates that diastereomerically pure trans- and cis-isomers yield structurally distinct bifunctional monomers when reacted with the same bio-based lactones, underscoring that stereochemistry is a primary determinant of downstream molecular architecture and material properties [1].
| Evidence Dimension | Stereochemical Configuration and Diastereomeric Identity |
|---|---|
| Target Compound Data | (1R,3R) trans configuration |
| Comparator Or Baseline | (1R,3S) cis configuration (CAS 63591-57-1) |
| Quantified Difference | Diastereomers; distinct spatial arrangement leads to different monomer structures (no quantitative yield difference reported in head-to-head comparison) |
| Conditions | Solid state; reaction with bio-based lactones |
Why This Matters
Selecting the correct diastereomer is critical for achieving the intended stereochemical outcome in asymmetric catalysis, chiral resolution, and the synthesis of stereochemically defined pharmaceuticals.
- [1] van Slagmaat, C. A. M. R., et al. (2021). Bio-based synthesis of cyclopentane-1,3-diamine and its application in bifunctional monomers for poly-condensation. Green Chemistry, 23, 7100-7114. View Source
